2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol

Description

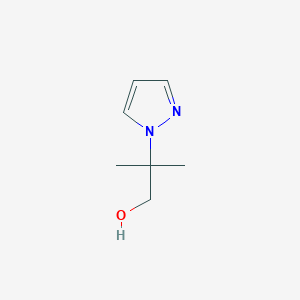

2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol is a tertiary alcohol functionalized with a pyrazole moiety. Its molecular formula is C₇H₁₂N₂O, and it is structurally characterized by a central quaternary carbon bonded to a hydroxyl group, a methyl group, and a pyrazole ring. The compound has been identified as a key intermediate in medicinal chemistry, particularly in the development of kinase inhibitors targeting fibroblast growth factor receptors (FGFRs) . Commercial sources list its purity at ≥97% (HPLC) with CAS numbers such as 851975-10-5 and 1504422-31-4, depending on the supplier . The hydroxyl group and pyrazole ring confer hydrogen-bonding capabilities, making it a versatile scaffold for drug discovery.

Structure

2D Structure

Properties

IUPAC Name |

2-methyl-2-pyrazol-1-ylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-7(2,6-10)9-5-3-4-8-9/h3-5,10H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDZAGJXERQJBAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)N1C=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60651996 | |

| Record name | 2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60651996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1177358-72-3 | |

| Record name | 2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60651996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol is an organic compound characterized by a pyrazole ring and a hydroxyl group, which contribute to its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development and material science. This article explores the biological activity of this compound, including its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, featuring a five-membered pyrazole ring with two nitrogen atoms. The presence of the hydroxyl group (-OH) enhances its ability to form hydrogen bonds, facilitating interactions with biological macromolecules such as proteins and nucleic acids.

Antimicrobial Properties

Research indicates that this compound exhibits antibacterial and antifungal activities. A study assessing various pyrazole derivatives found that compounds with similar structures demonstrated significant antibacterial effects against strains like E. coli and S. aureus . The mechanism of action is believed to involve inhibition of bacterial enzymes, potentially disrupting metabolic pathways essential for bacterial survival.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 134.9 mg/L |

| S. aureus | 168.7 mg/L |

| C. freundii | 168.7 mg/L |

This table summarizes the MIC values for selected bacterial strains, indicating the compound's effectiveness at specific concentrations.

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties, which are common among pyrazole derivatives. Its structural features allow it to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

Anticancer Activity

Emerging research suggests that this compound may possess anticancer properties. Pyrazole derivatives have been investigated as inhibitors of lactate dehydrogenase (LDH), an enzyme implicated in cancer metabolism. Inhibiting LDH can reduce lactate production and hinder tumor growth . The compound's ability to inhibit cancer cell lines has been demonstrated through various assays, indicating its potential as a lead compound in cancer therapeutics.

Study on Antimicrobial Activity

In a comparative study of pyrazole derivatives, this compound was evaluated alongside other compounds for its antibacterial efficacy. The results showed that while it exhibited moderate activity against certain bacterial strains, further modifications could enhance its potency .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities of this compound with various biological targets. These studies suggest that the compound interacts favorably with enzymes involved in metabolic pathways, which could be exploited for therapeutic applications .

Scientific Research Applications

Chemistry

2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol serves as a crucial building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it valuable in organic synthesis.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Hydroxyl group can be oxidized to form ketones or aldehydes | Potassium permanganate, Chromium trioxide |

| Reduction | Can be reduced to form corresponding alkanes | Palladium on carbon, Lithium aluminum hydride |

| Substitution | Hydroxyl group can be substituted with other functional groups | Thionyl chloride, Phosphorus tribromide |

Biological Applications

Research indicates that this compound may possess bioactive properties, particularly in antimicrobial and anti-inflammatory domains. It is being explored for:

- Antimicrobial Activity: Studies suggest that this compound can inhibit the growth of certain bacteria and fungi.

- Anti-inflammatory Potential: Investigations are ongoing into its ability to modulate inflammatory pathways, making it a candidate for developing new therapeutic agents.

Pharmaceutical Development

Due to its biological activity, this compound is being studied as a potential lead for developing new pharmaceuticals targeting inflammatory diseases and cancer. Its structural characteristics allow it to interact with various biological targets, which is crucial for drug design.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial properties of this compound against several pathogenic strains. The results demonstrated significant inhibition of bacterial growth, suggesting its potential use as an antimicrobial agent in clinical settings.

Case Study 2: Anti-inflammatory Mechanism

Another research project focused on the anti-inflammatory effects of this compound using in vitro models. The findings indicated that it could reduce cytokine production in activated immune cells, highlighting its therapeutic potential in treating inflammatory diseases.

Comparison with Similar Compounds

Trifluoromethyl-Substituted Pyrazole Derivatives

- 2-Methyl-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid (C₈H₉F₃N₂O₂): Replacing the hydroxyl group with a carboxylic acid and introducing a CF₃ group at the pyrazole 3-position increases molecular weight (MW = 238.17) and alters solubility.

- 1-{[3-(Trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine dihydrochloride : The trifluoromethylphenyl group enhances lipophilicity (logP ≈ 2.8), but its dihydrochloride form prioritizes solubility over membrane permeability .

Boronated Pyrazole Derivatives

- However, the bulky dioxaborolane group reduces FGFR1 inhibition efficacy compared to the parent compound .

Functional Group Modifications

Carboxylic Acid Derivatives

Acylated Pyrazole Derivatives

- 1-(1H-Pyrazol-1-yl)propan-2-one (Compound 25 in ): Substituting the hydroxyl with a ketone group reduces hydrogen-bonding capacity. Despite this, it retained FGFR1 inhibitory activity (IC₅₀ = 45 nM), comparable to the parent compound, likely due to favorable steric alignment .

- 1-(1H-Pyrazol-1-yl)propan-1-one (Compound 23): This analog exhibited <40% FGFR1 inhibition at 0.1 µM, highlighting the sensitivity of activity to ketone positioning .

Steric and Electronic Effects

Cycloalkane-Substituted Analogs

Benzene Sulfamide Derivatives

- Nitrobenzene-sulfamide pyrazole (Compound 17): Introducing a nitro group at the benzene meta position improved enzymatic activity (IC₅₀ = 85 nM), while para-substitution (Compound 18) reduced potency, confirming steric preferences in the active site .

Comparative Data Table

Key Findings

Steric Compatibility : The tertiary alcohol in this compound provides optimal steric bulk for FGFR1 binding. Ketone derivatives (e.g., Compound 25) mimic this geometry, retaining activity, while larger groups (e.g., propionyl in Compound 22) disrupt binding .

Electronic Effects : Electron-withdrawing groups (e.g., nitro in Compound 17) enhance activity, whereas electron-donating groups (e.g., methyl in Compound 19) show negligible effects, suggesting a preference for polarized interactions .

Functional Group Trade-offs : Carboxylic acid derivatives suffer from reduced potency due to increased polarity and decreased membrane permeability, whereas boronate esters prioritize synthetic utility over biological efficacy .

Preparation Methods

General Synthetic Approach

The synthesis of 2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol primarily relies on the nucleophilic substitution reaction where the pyrazole acts as a nucleophile attacking an alkylating agent to form the propanol structure. This approach is typical for incorporating heterocyclic aromatic rings into aliphatic alcohol frameworks.

| Parameter | Details |

|---|---|

| Molecular Formula | C7H12N2O |

| Molecular Weight | 140.18 g/mol |

| CAS Number | 1177358-72-3 |

| Core Reaction Type | Nucleophilic substitution |

| Key Reactants | Pyrazole derivative, alkylating agent (e.g., halogenated alcohol) |

| Typical Solvents | Dry ether, dichloromethane |

| Purification Methods | Silica gel chromatography |

Detailed Preparation Steps

Step 1: Preparation of Pyrazole Derivative

- The pyrazole ring, a five-membered heterocycle with two nitrogen atoms, is prepared or procured as a nucleophilic species.

- The nitrogen at position 1 of the pyrazole ring is the nucleophilic center for substitution.

Step 2: Alkylation Reaction

- The pyrazole nucleophile is reacted with a suitable alkylating agent, typically a halogenated alcohol or an equivalent electrophile.

- For example, a tertiary alkyl halide or a chlorinated propanol derivative can be used to introduce the 2-methyl-2-propanol moiety.

- Reaction conditions often involve dry, inert solvents such as dry ether or dichloromethane to prevent side reactions.

- The reaction may be conducted under cooling (e.g., −78 °C) when using strong bases or organolithium reagents to control reactivity and selectivity.

Step 3: Work-Up and Purification

- After completion, the reaction mixture is quenched with aqueous ammonium chloride or similar solutions to neutralize any residual reagents.

- Organic extraction is performed using solvents like ethyl acetate.

- The organic layer is washed with brine, dried over magnesium sulfate, and concentrated.

- Final purification is typically achieved by silica gel chromatography using solvent mixtures such as dichloromethane and ethanol.

Example from Literature

A related synthetic procedure described in the synthesis of pyrazole derivatives involves:

- Dissolving the pyrazole derivative in dry ether.

- Cooling the solution to −78 °C.

- Adding butyl lithium to generate a pyrazolyl lithium intermediate.

- Adding acetone as the electrophile to introduce the propanol moiety.

- Allowing the reaction to warm to room temperature, followed by aqueous work-up and chromatographic purification.

This method yields the pyrazole-substituted propanol compound with moderate yields (e.g., 20%) and high purity as confirmed by NMR and HRMS analyses.

Reaction Scheme Summary

| Step | Reactants | Conditions | Outcome |

|---|---|---|---|

| 1 | Pyrazole derivative | Dry ether, inert atmosphere | Formation of pyrazolyl nucleophile |

| 2 | Alkylating agent (e.g., halogenated propanol) | Low temperature (−78 °C), base (e.g., butyl lithium) | Nucleophilic substitution to form C-N bond |

| 3 | Work-up with NH4Cl, extraction | Room temperature | Isolation of crude product |

| 4 | Silica gel chromatography | DCM/EtOH solvent system | Purified this compound |

Analytical and Characterization Data

- NMR Spectroscopy : Proton NMR typically shows signals corresponding to methyl groups (singlets near 1.6 ppm), hydroxyl protons, and aromatic pyrazole protons.

- Mass Spectrometry : High-resolution mass spectrometry confirms molecular weight (calculated 140.18 g/mol).

- Purity : Chromatographic methods confirm purity and separation from side products.

Summary Table of Preparation Methods

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via condensation of a β-diketone derivative (e.g., 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione) with hydrazine derivatives under reflux conditions. For example, refluxing with phenylhydrazine in ethanol and glacial acetic acid (7 hours) followed by purification via silica gel column chromatography yields the product (~45% yield). Optimization can involve adjusting stoichiometry, reaction time, and acid catalysis . Recrystallization from absolute ethanol improves purity .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR/IR : Confirm functional groups (e.g., hydroxyl, pyrazole) and molecular connectivity.

- Mass Spectrometry : Validate molecular weight and fragmentation patterns.

- X-ray Diffraction : Resolve crystal structure using a Stoe IPDS-II diffractometer. SHELXL software refines atomic coordinates and thermal parameters, with hydrogen bonding (e.g., O–H···N) stabilizing the crystal lattice .

Q. How can solubility and stability be assessed for this compound in various solvents?

- Methodological Answer : Perform equilibrium solubility studies in polar (e.g., water, ethanol) and nonpolar solvents (e.g., hexane) at controlled temperatures. Monitor degradation via HPLC or UV-Vis spectroscopy under accelerated conditions (e.g., 40°C, 75% humidity) over 1–4 weeks .

Advanced Research Questions

Q. How can polymorphic forms of this compound be identified and characterized?

- Methodological Answer : Screen for polymorphs using solvent recrystallization (e.g., methanol, acetonitrile) or slurry methods. Characterize via:

- PXRD : Differentiate crystalline phases.

- DSC/TGA : Analyze thermal stability and phase transitions.

- FTIR/Raman Spectroscopy : Detect conformational differences. highlights the importance of solvent selection in isolating stable polymorphs .

Q. What strategies resolve contradictory bioactivity data in kinase inhibition assays (e.g., LRRK2 inhibition)?

- Methodological Answer :

- Selectivity Profiling : Test against a kinase panel (e.g., 100+ kinases) to identify off-target effects.

- Metabolic Stability Assays : Use liver microsomes to assess CYP450-mediated degradation.

- Structural Analog Synthesis : Modify the pyrazole or propanol moiety to enhance binding specificity. emphasizes potency (Ki = 0.7 nM) but underscores the need for selectivity controls .

Q. How can computational modeling guide the design of derivatives with improved pharmacological properties?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to predict binding modes in target proteins (e.g., LRRK2’s ATP-binding pocket).

- QSAR Analysis : Corrogate substituent effects (e.g., methyl, trifluoromethyl) on activity.

- ADMET Prediction : SwissADME or pkCSM tools estimate bioavailability and toxicity .

Q. What experimental approaches validate hydrogen-bonding interactions in the crystal lattice?

- Methodological Answer : Refine X-ray data with SHELXL to locate H atoms via difference Fourier maps. Validate O–H···N interactions by analyzing bond distances (e.g., 2.6–3.0 Å) and angles (>120°). Compare with Cambridge Structural Database entries for similar pyrazole derivatives .

Data Analysis and Contradiction Resolution

Q. How to address discrepancies in NMR data between synthetic batches?

- Methodological Answer :

- Impurity Profiling : Use LC-MS to identify byproducts (e.g., unreacted hydrazine or diketone).

- Deuterated Solvent Swapping : Test in DMSO-d6 vs. CDCl3 to detect solvent-induced shifts.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex spectra .

Q. Why might catalytic hydrogenation of a related propanenitrile derivative fail, and how can this be mitigated?

- Methodological Answer : Nitrile reduction (e.g., using Ra-Ni/H2) may stall due to steric hindrance from the pyrazole group. Alternative methods:

- Lithium Aluminum Hydride : Selective reduction at low temperatures (−78°C).

- Flow Hydrogenation : Improve catalyst-substrate contact .

Tables for Key Data

Table 1 : Crystallographic Data for this compound (from )

| Parameter | Value |

|---|---|

| Space Group | P 1 |

| Dihedral Angles | 16.83° (pyrazole vs. methoxyphenyl) |

| Hydrogen Bond (O–H···N) | 2.85 Å, 158° |

Table 2 : Synthetic Optimization Parameters (from )

| Condition | Optimal Value |

|---|---|

| Reaction Time | 7 hours |

| Solvent | Ethanol/Acetic Acid (3:1) |

| Purification | Silica Gel Chromatography |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.